Cariprazine N-Oxide is derived from the parent compound Cariprazine, which was developed by Gedeon Richter. The compound is categorized under antipsychotic agents, specifically as a second-generation atypical antipsychotic. Its chemical classification includes being a piperazine derivative, which contributes to its mechanism of action and therapeutic effects .
The synthesis of Cariprazine N-Oxide typically involves the oxidation of Cariprazine, which can occur through various methods including enzymatic oxidation or chemical oxidation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The molecular formula for Cariprazine N-Oxide is with a molecular weight of approximately 443.41 g/mol . The structure features:
The structural representation highlights the presence of an oxygen atom bonded to the nitrogen atom of the piperazine ring, indicating its classification as an N-oxide.
Cariprazine N-Oxide can participate in various chemical reactions:
The metabolic pathways for Cariprazine include significant involvement of cytochrome P450 enzymes, particularly CYP3A4, which facilitate these transformations.
Cariprazine N-Oxide exerts its effects primarily through modulation of neurotransmitter systems:
The pharmacodynamics suggest that Cariprazine N-Oxide may enhance dopaminergic activity in some pathways while inhibiting it in others, leading to improved treatment outcomes for psychiatric disorders .
Cariprazine N-Oxide exhibits several notable physical properties:
Other properties include melting point and boiling point data that remain undetermined due to limited studies on this specific derivative .
Cariprazine N-Oxide is primarily studied for its potential applications in:
Ongoing research aims to clarify its efficacy compared to other antipsychotics and explore its role in combination therapies for enhanced therapeutic outcomes .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1